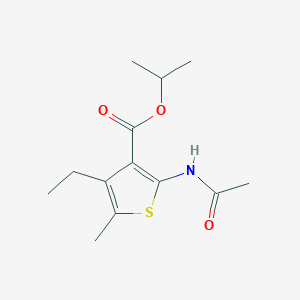

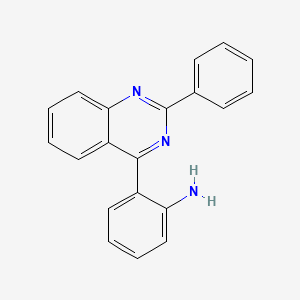

![molecular formula C15H13N3O4 B5706181 N-[2-(aminocarbonyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5706181.png)

N-[2-(aminocarbonyl)phenyl]-2-methyl-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

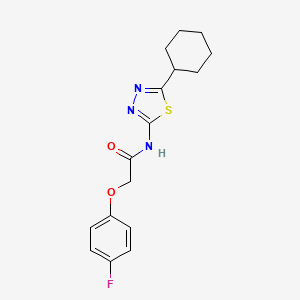

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The amide group is attached to another benzene ring through a nitrogen atom. The molecule also contains a nitro group (-NO2) and a methyl group (-CH3) attached to the second benzene ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate benzene derivative with an amide group. This could potentially be achieved through a number of methods, such as nucleophilic substitution or addition-elimination reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two benzene rings, one of which is substituted with a nitro group and a methyl group. The other benzene ring is attached to an amide group .Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo a variety of chemical reactions. For example, the nitro group could be reduced to an amine group, or the methyl group could be oxidized .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could make the compound more reactive, while the amide group could influence its solubility .Applications De Recherche Scientifique

- N-(2-(aminocarbonyl)phenyl)-2-methyl-3-nitrobenzamide exhibits potential as an anticancer agent . Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell growth and inducing apoptosis. Further studies explore its mechanism of action and potential for targeted therapies .

- Derivatives of this compound have been synthesized and screened for their anti-HIV activity . For instance, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were evaluated against HIV-1 and HIV-2 strains. These investigations aim to identify potential drug candidates for combating HIV infections .

- Researchers have employed N-(2-(aminocarbonyl)phenyl)-2-methyl-3-nitrobenzamide as a chemical probe to study cellular processes. Its interactions with specific proteins or enzymes provide insights into biological pathways, protein–ligand binding, and cellular responses .

- The compound’s unique structure makes it useful in catalytic reactions . For example, it has been employed in protodeboronation reactions, where boronate complexes are formed. These reactions have applications in organic synthesis and the construction of complex molecules .

- Computational studies utilize this compound to develop pharmacophore models . By understanding its binding interactions with target proteins, researchers can design novel drug candidates with improved selectivity and efficacy .

- N-(2-(aminocarbonyl)phenyl)-2-methyl-3-nitrobenzamide is part of a collection of rare and unique chemicals provided to early discovery researchers. Its inclusion in chemical libraries allows scientists to explore its properties and potential applications in drug discovery .

Anticancer Research

Anti-HIV Activity

Chemical Biology

Catalysis and Organic Synthesis

Pharmacophore Design

Chemical Library Screening

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-(2-carbamoylphenyl)-2-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4/c1-9-10(6-4-8-13(9)18(21)22)15(20)17-12-7-3-2-5-11(12)14(16)19/h2-8H,1H3,(H2,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWICSBWTXTOAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-carbamoylphenyl)-2-methyl-3-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

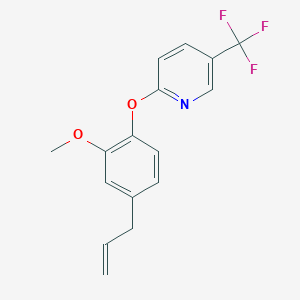

![2-(2-thienyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5706111.png)

![2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B5706140.png)

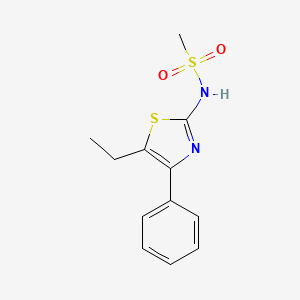

![1-(2-furylmethyl)-5-{[(2-thienylmethyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5706159.png)

![2-methyl-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5706190.png)

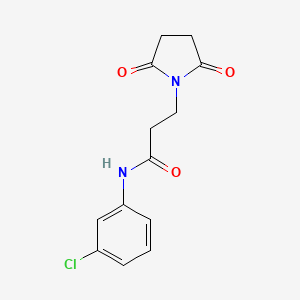

![2-(3,4-dichlorophenoxy)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B5706211.png)